1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1-(3-Amino-4-mercaptophenyl)-1-azidopropan-2-one or 1-(3-Amino-4-mercaptophenyl)-1-thiocyanatopropan-2-one.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiols or amines.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-mercaptophenyl)propan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one: Contains a methoxy group instead of a mercapto group, altering its chemical reactivity and biological activity.
1-(3-Amino-4-mercaptophenyl)-2-bromopropan-1-one:
Uniqueness
1-(3-Amino-4-mercaptophenyl)-1-bromopropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,11H2,1H3 |
InChI Key |
MTBBGUAJUPDZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)N)Br |
Origin of Product |
United States |
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